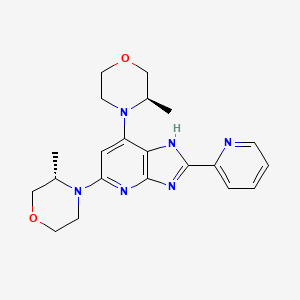
mTOR inhibitor-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
mTOR inhibitor-11 is a compound known for its ability to inhibit the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, metabolism, and survival.
Preparation Methods
The synthesis of mTOR inhibitor-11 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to ensure high yield and purity. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures to produce the compound on a larger scale .
Chemical Reactions Analysis
mTOR inhibitor-11 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Scientific Research Applications
mTOR inhibitor-11 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the mTOR signaling pathway and its role in cellular processes. In biology, it is employed to investigate the effects of mTOR inhibition on cell growth, proliferation, and autophagy. In medicine, this compound is being explored for its potential to treat various cancers, neurodegenerative diseases, and other conditions associated with dysregulated mTOR signaling. Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Mechanism of Action
mTOR inhibitor-11 exerts its effects by binding to the mTOR kinase domain, thereby inhibiting its activity. This inhibition disrupts the mTOR signaling pathway, which is involved in regulating cell growth, proliferation, and metabolism. The compound specifically targets the mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), leading to the suppression of downstream signaling events. This results in reduced cell growth and proliferation, induction of autophagy, and modulation of cellular metabolism .
Comparison with Similar Compounds
mTOR inhibitor-11 is unique compared to other mTOR inhibitors due to its ability to cross the blood-brain barrier, making it particularly useful for treating central nervous system disorders. Similar compounds include rapamycin, temsirolimus, and everolimus, which also inhibit mTOR but may have different pharmacokinetic properties and clinical applications. For example, rapamycin and its analogs primarily target mTORC1, while this compound targets both mTORC1 and mTORC2, providing a broader range of therapeutic effects .
Properties
Molecular Formula |
C21H26N6O2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(3R)-3-methyl-4-[5-[(3S)-3-methylmorpholin-4-yl]-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridin-7-yl]morpholine |
InChI |
InChI=1S/C21H26N6O2/c1-14-12-28-9-7-26(14)17-11-18(27-8-10-29-13-15(27)2)23-21-19(17)24-20(25-21)16-5-3-4-6-22-16/h3-6,11,14-15H,7-10,12-13H2,1-2H3,(H,23,24,25)/t14-,15+/m1/s1 |
InChI Key |
WJWKTGFLLWKVGW-CABCVRRESA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=CC(=NC3=C2NC(=N3)C4=CC=CC=N4)N5CCOC[C@@H]5C |
Canonical SMILES |
CC1COCCN1C2=CC(=NC3=C2NC(=N3)C4=CC=CC=N4)N5CCOCC5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


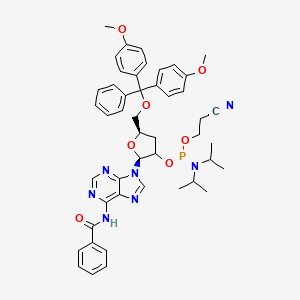

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12390316.png)
![1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12390324.png)


![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one](/img/structure/B12390335.png)
![6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanehydrazide;chloride;hydrochloride](/img/structure/B12390342.png)
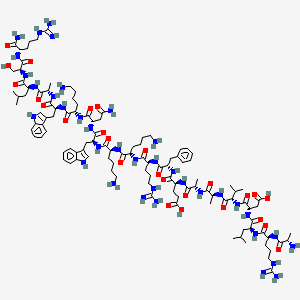
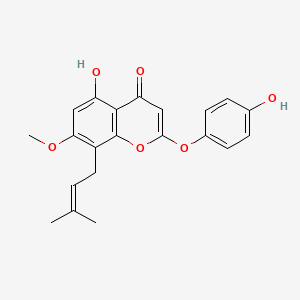

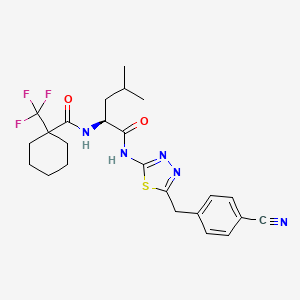
![(R)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide](/img/structure/B12390372.png)

